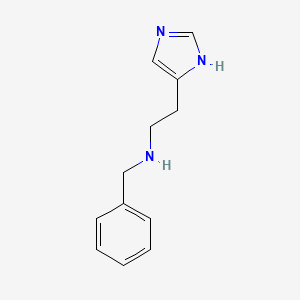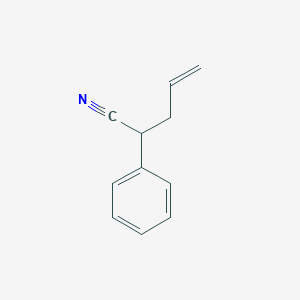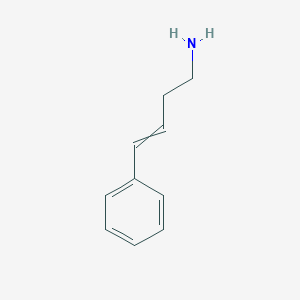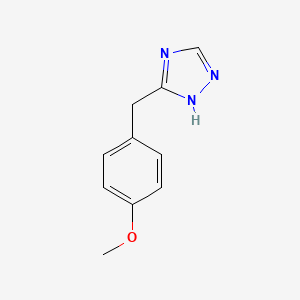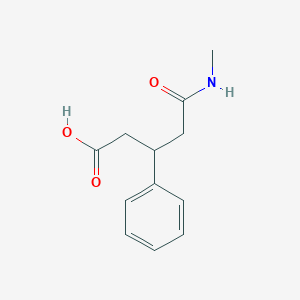
5-(Methylamino)-5-oxo-3-phenylpentanoic acid
Descripción general
Descripción
5-(Methylamino)-5-oxo-3-phenylpentanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a butyric acid backbone, with a methylcarbamoyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid typically involves the reaction of 3-phenylbutyric acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methylamino)-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Methylamino)-5-oxo-3-phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- 4-(N-Methylcarbamoyl)-3-phenylpropionic acid
- 4-(N-Methylcarbamoyl)-3-phenylvaleric acid
- 4-(N-Methylcarbamoyl)-3-phenylhexanoic acid
Comparison: Compared to these similar compounds, 5-(Methylamino)-5-oxo-3-phenylpentanoic acid exhibits unique properties due to its specific molecular structure. The length of the carbon chain and the position of the functional groups can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-(methylamino)-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-11(14)7-10(8-12(15)16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
SFKCXYACNRNCFE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
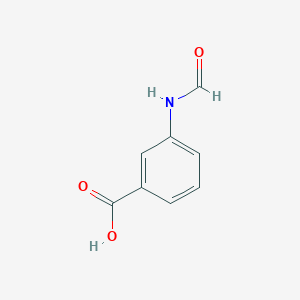
![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
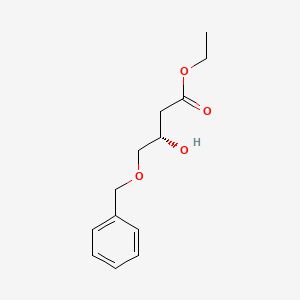
![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)
